3-Amino-5-(hydroxymethyl)benzoic acid
Description
Significance of Aromatic Amino Carboxylic Acids in Chemical Synthesis
Aromatic amino carboxylic acids are characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to an aromatic ring. This dual functionality imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. The amino group can act as a nucleophile or a base, while the carboxylic acid group can undergo esterification, amidation, or reduction, among other reactions. This versatility makes them invaluable starting materials and intermediates in multi-step organic synthesis.
Furthermore, the rigid aromatic scaffold provides a defined three-dimensional structure, which is a crucial aspect in the design of molecules with specific biological activities. By modifying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
Contextualization of 3-Amino-5-(hydroxymethyl)benzoic Acid within Benzoic Acid Derivative Research
Research into benzoic acid derivatives is a vibrant and ever-expanding field. Scientists continuously explore new synthetic methodologies to create novel derivatives and investigate their potential applications. researchgate.netsioc-journal.cn These efforts have led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemscene.com
This compound distinguishes itself within this class by the presence of a hydroxymethyl group (-CH2OH) in addition to the amino and carboxylic acid functionalities. This additional functional group introduces another site for chemical modification, potentially leading to derivatives with unique properties and applications. The hydrochloride salt of this compound is identified by the CAS number 369629-58-3. guidechem.comchemsrc.com
Physicochemical Properties of Related Compounds:
While specific experimental data for this compound is not widely available, the properties of structurally similar compounds, such as 3-amino-5-hydroxybenzoic acid, provide some context. It is important to note that the substitution of a hydroxyl group with a hydroxymethyl group can significantly alter properties like solubility, polarity, and reactivity.
Table 1: Physicochemical Properties of 3-Amino-5-hydroxybenzoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 76045-71-1 | glpbio.comcaymanchem.com |
| Molecular Formula | C7H7NO3 | glpbio.comcaymanchem.com |
| Molecular Weight | 153.1 g/mol | glpbio.comcaymanchem.com |
Overview of Research Trajectories and Emerging Applications
The research trajectory for a molecule like this compound is often guided by its structural features. The presence of multiple functional groups suggests its potential as a versatile building block in several areas:
Medicinal Chemistry: As with many benzoic acid derivatives, there is potential for the development of novel therapeutic agents. The amino, carboxylic acid, and hydroxymethyl groups offer multiple points for modification to create libraries of compounds for biological screening. researchgate.net
Functional Materials: The ability of the functional groups to participate in hydrogen bonding and other intermolecular interactions suggests that this compound could be a precursor for the synthesis of polymers, dyes, and other functional materials. rsc.orgresearchgate.net
Natural Product Synthesis: The structurally related compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of various antibiotics. caymanchem.comresearchgate.net This raises the possibility that this compound could be explored as a synthetic precursor for novel analogues of these natural products.
Detailed research findings on the specific applications of this compound are currently limited in publicly accessible scientific literature, indicating that this compound may be a relatively new or underexplored area of research. The majority of available studies focus on the closely related 3-amino-5-hydroxybenzoic acid. caymanchem.comresearchgate.netnih.govnih.gov Further investigations are needed to fully elucidate the chemical and biological properties of this compound and to realize its potential in various scientific and technological fields.
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-5-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
InChI Key |
WQQQFKJMOWXDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 Hydroxymethyl Benzoic Acid and Its Structural Analogs
Established Synthetic Routes to the Core 3-Amino-5-(hydroxymethyl)benzoic Acid Structure
The construction of the this compound core relies on the careful manipulation of functional groups on the benzene (B151609) ring. Established methods often begin with simpler, commercially available benzoic acid derivatives, introducing the amino and hydroxymethyl groups through a series of chemical transformations.
Multi-step Organic Synthesis from Precursor Compounds
A common strategy for the synthesis of related 3,5-disubstituted benzoic acids, which can be adapted for this compound, commences with the nitration of benzoic acid. This foundational step typically involves treating benzoic acid with a mixture of concentrated nitric and sulfuric acids to produce 3,5-dinitrobenzoic acid. guidechem.com This dinitro compound serves as a versatile intermediate for further functionalization.
One of the nitro groups can be selectively reduced to an amino group using various reducing agents. Subsequently, the remaining nitro group can be transformed into a hydroxymethyl group through a sequence of reactions, likely involving reduction to an amino group, diazotization, and subsequent reaction with a suitable one-carbon synthon. Alternatively, one of the carboxylic acid groups in a precursor like 5-aminoisophthalic acid can be selectively reduced to a hydroxymethyl group.
Chemoselective Functionalization Strategies
Chemoselectivity is crucial when dealing with multiple reactive sites within a molecule. In the synthesis of this compound and its analogs, the selective modification of one functional group in the presence of others is a key challenge. For instance, in a precursor containing two nitro groups and a carboxylic acid, the selective reduction of one nitro group while leaving the other and the carboxylic acid intact is a critical step. Various reagents and reaction conditions can be employed to achieve such selectivity.
Similarly, if starting from a precursor with two different functional groups that can be converted to the desired amino and hydroxymethyl moieties, the reagents must be chosen carefully to react with only one of them. For example, protecting group strategies are often employed to temporarily block one reactive site while another is being modified.
Palladium-Catalyzed Coupling Reactions in Synthesis
While direct palladium-catalyzed C-H functionalization to introduce the amino or hydroxymethyl groups onto the benzoic acid ring is a modern approach, established syntheses have more commonly utilized palladium catalysis for cross-coupling reactions. For instance, a precursor such as 3-amino-5-bromobenzoic acid could potentially undergo a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing a protected hydroxymethyl group. Subsequent deprotection would then yield the target molecule. These reactions, such as the Suzuki, Stille, or Heck couplings, are powerful tools for forming carbon-carbon bonds and introducing functional groups with high precision.
Development of Novel Synthetic Approaches for Derivatives
The core structure of this compound can be further modified to generate a library of derivatives with potentially new properties and applications. The development of novel synthetic approaches for these derivatives focuses on achieving high regioselectivity and employing efficient catalytic methods.
Regioselective Derivatization of Functional Groups
The amino, hydroxymethyl, and carboxylic acid groups on the this compound scaffold offer multiple sites for derivatization. Regioselective derivatization aims to modify a specific functional group without affecting the others. For example, the amino group can be selectively acylated or alkylated under specific conditions, leaving the hydroxymethyl and carboxylic acid groups untouched. Similarly, the hydroxymethyl group can be esterified or etherified, and the carboxylic acid can be converted to esters or amides. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in controlling the regioselectivity of these transformations. For instance, the synthesis of chlorinated analogues of the closely related 3-amino-5-hydroxybenzoic acid has been achieved through regioselective chlorination. researchgate.net
Catalytic Methods in Amino Benzoic Acid Derivative Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of amino benzoic acid derivative synthesis, various catalytic systems are being explored. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used for a variety of transformations. These can include carbon-carbon and carbon-heteroatom bond-forming reactions to introduce new substituents onto the aromatic ring or to modify the existing functional groups. For example, catalytic hydrogenation is a common method for the reduction of nitro groups to amines in the synthesis of aminobenzoic acids. google.com Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of specific derivatives under mild conditions.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its structural analogs is a critical step towards developing more sustainable and environmentally benign chemical processes. Traditional synthetic routes for aminobenzoic acids have often relied on petroleum-derived starting materials and harsh reaction conditions, leading to significant environmental concerns. mdpi.comresearchgate.netrepec.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and sustainable synthetic methodologies.
The principle of using less hazardous chemical syntheses is also paramount. This involves selecting reagents and designing reactions that minimize toxicity to humans and the environment. For example, the biosynthesis of aminobenzoic acids, which utilizes enzymes in microorganisms, operates under mild conditions and avoids the use of toxic reagents and solvents often employed in conventional chemical synthesis. mdpi.comresearchgate.netrepec.org While direct biocatalytic synthesis of this compound is not yet widely reported, the established biosynthetic pathways for other aminobenzoic acids, such as those proceeding through the shikimate pathway, offer a promising blueprint for future development. mdpi.com
Designing for energy efficiency is another key aspect. Biocatalytic processes, which typically occur at or near ambient temperature and pressure, are inherently more energy-efficient than many traditional organic syntheses that require significant energy input for heating or cooling. nih.gov The pursuit of synthetic routes that operate under milder conditions contributes directly to a reduced environmental footprint.
The use of renewable feedstocks is a fundamental goal of green chemistry. The reliance on petroleum-based precursors for the synthesis of many aromatic compounds, including aminobenzoic acids, is unsustainable. mdpi.comresearchgate.netrepec.org Research into the production of aromatic compounds from biomass-derived sources is an active area of investigation. The shikimate pathway, which is central to the biosynthesis of aromatic amino acids in microorganisms and plants, starts from simple sugars derived from renewable biomass, offering a sustainable alternative to fossil fuels. mdpi.com
The following table summarizes the application of key green chemistry principles to the synthesis of aminobenzoic acids, comparing traditional methods with greener alternatives.
| Green Chemistry Principle | Traditional Synthetic Approach | Greener Alternative (Example) |
| Prevention of Waste | Multi-step synthesis with isolation of intermediates, leading to lower overall yields and more waste. | "One-pot" synthesis of aminobenzoic acid derivatives, improving overall yield and reducing waste streams. sioc-journal.cn |
| Less Hazardous Synthesis | Use of harsh and toxic reagents (e.g., strong acids, heavy metal catalysts). | Biosynthesis using enzymes under mild aqueous conditions. mdpi.comresearchgate.netrepec.org |
| Energy Efficiency | Reactions often require high temperatures and pressures. | Biocatalytic reactions proceeding at or near ambient conditions. nih.gov |
| Use of Renewable Feedstocks | Starting materials derived from non-renewable petroleum sources. | Biosynthesis utilizing glucose and other sugars from renewable biomass via pathways like the shikimate pathway. mdpi.com |
| Reduce Derivatives | Use of protecting groups for functional group manipulation, adding steps and generating waste. | Direct functionalization of the aromatic ring, avoiding the need for protection/deprotection steps. |
While specific green synthetic routes for this compound are still emerging, the principles of green chemistry provide a clear roadmap for the development of future synthetic methodologies that are not only efficient and effective but also environmentally responsible. The exploration of biocatalysis and the use of renewable feedstocks are particularly promising avenues for the sustainable production of this and other valuable chemical compounds.
Derivatization Strategies and Analogs of 3 Amino 5 Hydroxymethyl Benzoic Acid
Synthesis of Amide and Ester Derivatives
The presence of both a carboxylic acid and an amino group, characteristic of amino acids, along with a primary alcohol, allows for the straightforward synthesis of various amide and ester derivatives.
The formation of amides can be achieved through several standard synthetic routes. libretexts.org A common laboratory method involves the reaction of the carboxylic acid group with a primary or secondary amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate this condensation by activating the carboxyl group. ajchem-a.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which readily reacts with an amine to form the corresponding amide. libretexts.org Conversely, the amino group of the molecule can be acylated by reacting it with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride) to yield a different set of amide derivatives. sphinxsai.com
Esterification can be similarly targeted at two different sites on the molecule. The carboxylic acid group can undergo Fischer esterification, which typically involves refluxing the compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com The hydroxymethyl group can also be esterified by reacting it with a carboxylic acid or its activated form, usually in the presence of a suitable catalyst.
These derivatization reactions are summarized in the table below.
| Derivative Type | Reacting Group on Core Molecule | Reagent | Resulting Linkage |
| Amide (from -COOH) | Carboxylic Acid | Primary/Secondary Amine (+ Coupling Agent) | R-CO-NH-R' |
| Amide (from -NH₂) | Amino | Acid Chloride/Anhydride (B1165640) | R-NH-CO-R' |
| Ester (from -COOH) | Carboxylic Acid | Alcohol (+ Acid Catalyst) | R-CO-O-R' |
| Ester (from -CH₂OH) | Hydroxymethyl | Carboxylic Acid/Acid Chloride | R-CH₂-O-CO-R' |
Formation of Schiff Bases
The primary amino group of 3-Amino-5-(hydroxymethyl)benzoic acid is a key site for the formation of Schiff bases, also known as imines or azomethines. This reaction involves the condensation of the amino group with an aldehyde or a ketone. mwjscience.cominternationaljournalcorner.com The process is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium toward the product.
The resulting Schiff base contains a C=N double bond where the nitrogen atom is connected to the aromatic ring of the parent molecule and the carbon atom is from the original aldehyde or ketone. The formation of this azomethine group significantly alters the electronic properties and steric profile of the molecule. This derivatization is particularly important in the field of coordination chemistry, as the imine nitrogen can act as a donor atom for metal ions. mwjscience.com
| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |
| This compound | Aldehyde (R-CHO) | Schiff Base | Azomethine (-N=CH-R) |
| This compound | Ketone (R-CO-R') | Schiff Base | Azomethine (-N=C(R)-R') |
Design and Synthesis of Metal Complexing Ligands
The multifunctional nature of this compound makes it an excellent precursor for designing ligands for metal complexes.
In its deprotonated form, the molecule can act as a multidentate ligand. Most commonly, amino acids coordinate to metal ions as bidentate ligands, utilizing the nitrogen of the amino group and an oxygen from the carboxylate group to form a stable five-membered chelate ring. wikipedia.org This N,O-bidentate coordination is a fundamental binding mode for this class of compounds. wikipedia.org The hydroxymethyl group can also participate in coordination, allowing the molecule to act as a tridentate ligand, depending on the metal ion and reaction conditions. This versatility makes it a valuable building block in the synthesis of coordination compounds.
The basic structure of this compound can be extensively modified to create more complex ligand architectures with tailored coordination properties.
Schiff Base Condensation: As discussed in section 3.2, reacting the amino group with aldehydes or ketones that contain additional donor atoms (e.g., salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde) introduces new coordination sites. This creates polydentate ligands capable of forming highly stable complexes with transition metals.
Amide Formation: The amino and carboxyl groups can be used to link the molecule to other chemical moieties that contain donor atoms. For example, forming an amide with a pyridine-containing amine introduces an additional nitrogen donor, altering the ligand's bite angle and coordination preferences.
Functionalization of the Hydroxymethyl Group: The -CH₂OH group can be oxidized to an aldehyde, which can then undergo further reactions, or it can be converted to an ether with arms containing donor atoms like oxygen, nitrogen, or sulfur.
These modifications allow for precise control over the electronic and steric environment around a coordinated metal center, which is crucial for applications in catalysis, sensing, and materials science.
Incorporation into Polymeric Structures and Oligomers
The trifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers and oligomers through step-growth polymerization.
Polyamides: The molecule can be incorporated into polyamide chains in two ways. It can undergo self-condensation, where the amino group of one monomer reacts with the carboxyl group of another, though this requires careful control. More commonly, it is copolymerized with other monomers. For instance, its amino group can react with a dicarboxylic acid, or its carboxylic acid group can react with a diamine.
Polyesters: The hydroxymethyl group and the carboxylic acid group can react via condensation polymerization to form polyester (B1180765) chains. This can occur through self-condensation or by copolymerization with diols or dicarboxylic acids.
Poly(ester-amide)s: The presence of all three functional groups allows for the creation of more complex copolymers containing both ester and amide linkages in the polymer backbone. This offers a high degree of control over the final properties of the material, such as thermal stability, solubility, and mechanical strength.
| Polymer Type | Participating Functional Groups | Linkage Formed |
| Polyamide | Amino (-NH₂) and Carboxylic Acid (-COOH) | Amide (-CO-NH-) |
| Polyester | Hydroxymethyl (-CH₂OH) and Carboxylic Acid (-COOH) | Ester (-CO-O-) |
| Poly(ester-amide) | -NH₂, -COOH, and -CH₂OH | Amide and Ester |
Functionalization for Advanced Chemical Entities
Beyond the direct derivatization of its functional groups, the aromatic ring of this compound serves as a scaffold that can be further modified to create advanced chemical entities. The existing groups direct the position of electrophilic aromatic substitution, allowing for the introduction of new functionalities like nitro or halogen groups onto the benzene (B151609) ring. For example, chlorinated analogues of the related 3-amino-5-hydroxybenzoic acid have been synthesized for studies related to antibiotic biosynthesis. researchgate.net
This core structure can be used as a building block in the synthesis of larger, more complex molecules with specific biological or material properties. For instance, derivatives of aminobenzoic acids have been synthesized and investigated for their potential as bioactive compounds. researchgate.netresearchgate.net Furthermore, its hydrophilic and hydrogen-bonding capabilities make it a candidate for incorporation into biomaterials such as hydrogels or as a functional component in molecular probes for biological research. ontosight.ai
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Amino-5-(hydroxymethyl)benzoic acid, with its distinct functional groups—carboxylic acid, amino, and hydroxymethyl—on a benzene (B151609) ring, a predictable ¹H NMR spectrum can be outlined.
The aromatic region is expected to show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene ring.
The proton at C2 (H-2) would likely appear as a singlet or a finely split triplet, influenced by long-range coupling to H-4 and H-6.
Similarly, the proton at C6 (H-6) would present a similar signal, though its chemical shift might differ slightly from H-2 due to the different neighboring group (-NH₂ vs. -COOH).
The proton at C4 (H-4) is also expected to be a singlet or a finely split triplet.
The hydroxymethyl group (-CH₂OH) protons are expected to appear as a singlet, typically in the range of 4.5-4.7 ppm. The protons of the amino hmdb.cagroup (-NH₂) would likely produce a broad singlet. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, often above 10 ppm.
Table 1: Predicte rsc.orgd ¹H NMR Spectral Data for this compound Predicted data is based on analogous structures and chemical shift theory.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | 1H |
| Ar-H (H-2, H-4, H-6) | 7.0 - 7.5 | Singlet / Triplet (fine) | 3H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom.
The carboxyl carbon (-COOH) is the most deshielded, typically appearing around 168-172 ppm. The six aromatic carbons rsc.orgdocbrown.infowill have distinct chemical shifts influenced by the attached substituents.
The carbons bearing the substituents (C-1, C-3, C-5) will be quaternary and their signals will be influenced by the electron-donating (-NH₂, -CH₂OH) and electron-withdrawing (-COOH) nature of these groups.
The protonated carbons (C-2, C-4, C-6) will appear in the typical aromatic region of 110-130 ppm. The carbon of the hydroxy rsc.orgmethyl group (-CH₂OH) is aliphatic and is expected to resonate in the 60-65 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data is based on analogous structures and chemical shift theory.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH (C-7) | 168 - 172 |
| Ar-C-NH₂ (C-3) | 145 - 150 |
| Ar-C-CH₂OH (C-5) | 140 - 145 |
| Ar-C-COOH (C-1) | 130 - 135 |
| Ar-CH (C-2, C-4, C-6) | 115 - 125 |
Two-Dimensional NMR Techniques for Connectivity Mapping
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H spin-spin couplings. For this molecule, it would primarily show long-range correlations between the aromatic protons (H-2, H-4, and H-6), helping to confirm their relative positions on the ring.
HSQC (Heteronuclear libretexts.org Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link the signals of the aromatic protons (H-2, H-4, H-6) to their corresponding carbon signals (C-2, C-4, C-6) and the hydroxymethyl protons to the -CH₂OH carbon.
HMBC (Heteronuclear libretexts.orgyoutube.com Multiple Bond Correlation): This technique reveals longer-range couplings (²JCH and ³JCH) between protons and carbons, which is essential for piecing together the molecular puzzle. Key expected correlations youtube.com would include:
The hydroxymethyl protons (-CH₂) showing correlations to the aromatic carbons C-4, C-5, and C-6.
The aromatic proton H-2 showing correlations to the carboxyl carbon (C-7) and aromatic carbons C-4 and C-6.
The aromatic proton H-4 correlating with carbons C-2, C-5, and C-6.
These combined 2D NMR techniques would provide unequivocal evidence for the 1,3,5-substitution pattern of the benzene ring.
Mass Spectrlibretexts.orgyoutube.comometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
HR-MS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. The molecular formula of nih.govlibretexts.orgthermofisher.comThis compound is C₈H₉NO₃. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element. This precise measurement missouri.eduis critical for confirming the molecular formula and distinguishing it from other isobaric compounds.
Table 3: Calculated Exact Masses for this compound (C₈H₉NO₃) and its Common Ions
| Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₈H₉NO₃ | 167.05824 |
| Protonated Ion [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.06552 |
| Deprotonated Ion [M-H]⁻ | C₈H₈NO₃⁻ | 166.05132 |
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing this pattern provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on its functional groups.
Loss of Water (H₂ libretexts.orglibretexts.orgO): A common fragmentation for alcohols, leading to an [M-18]⁺ ion.
Loss of Hydroxyl Ra libretexts.orgyoutube.comdical (•OH): A characteristic fragmentation of carboxylic acids, resulting in an [M-17]⁺ ion.
Loss of Formic Acid libretexts.org (HCOOH) or CO₂: Decarboxylation is a common pathway for benzoic acids, leading to [M-46]⁺ or [M-44]⁺ ions, respectively.
Alpha Cleavage: Cleavage of the bond adjacent to the aromatic ring could result in the loss of the •CH₂OH radical, forming a stable aminobenzoic acid-type fragment.
Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, leading to characteristic ions such as the phenyl cation at m/z 77, although this is more common for simpler benzene derivatives.
The analysis of these fr researchgate.netagments helps to confirm the presence and connectivity of the various functional groups within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These vibrations are highly characteristic of the specific bonds and functional groups present.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its amine, hydroxyl, and carboxylic acid moieties, as well as its substituted benzene ring.
The presence of extensive hydrogen bonding, a common feature in molecules with both hydrogen-bond donor (-OH, -NH2) and acceptor (C=O) groups, typically results in broad absorption bands for the O-H and N-H stretching vibrations. docbrown.info The carboxylic acid's O-H stretch is particularly notable, often appearing as a very broad band in the 2500–3300 cm⁻¹ region, which can overlap with C-H stretching vibrations. theinternet.io The primary amine group is expected to show two distinct N-H stretching bands between 3200 and 3500 cm⁻¹. theinternet.io The hydroxymethyl group's O-H stretch would also appear in this high-frequency region.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3200 - 3500 (doublet) |
| O-H Stretch | Hydroxymethyl (-CH₂OH) | 3200 - 3600 (broad) |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (very broad) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |
| C-O Stretch | Carboxylic Acid / Hydroxymethyl | 1050 - 1320 |
| C-N Stretch | Aromatic Amine | 1100 - 1200 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and those involving the carbon backbone of the aromatic ring.
Key bands expected in the Raman spectrum include the symmetric stretching vibration of the carboxylate group (COO⁻), which is typically strong. squarespace.com The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, also give rise to intense Raman signals. researchgate.net The C-N stretching mode is another vibration that can be identified in the Raman spectrum. squarespace.com In studies of p-aminobenzoic acid, the molecule was found to adsorb onto silver surfaces as the p-aminobenzoate, with both the amino and carboxylate groups interacting with the surface. squarespace.com
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring Breathing | Benzene Ring | ~1000 |
| Symmetric COO⁻ Stretch | Carboxylate | 1380 - 1420 |
| C-N Stretch | Aromatic Amine | 1250 - 1280 |
| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 |
Electronic Absorption and Emission Spectroscopy
These spectroscopic techniques provide information about the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption or emission of photons.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy orbitals. The spectrum of this compound is dominated by electronic transitions within the substituted benzene ring, which acts as a chromophore.
The absorption spectrum of benzoic acid typically shows two main bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). rsc.orgresearchgate.net These absorptions are attributed to π → π* transitions within the aromatic system. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The amino group (-NH₂) is a strong auxochrome (a group that modifies the light-absorbing properties of a chromophore) and is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. niscpr.res.in The hydroxymethyl group (-CH₂OH) is a weaker auxochrome but may also contribute to slight shifts. For m-aminobenzoic acid, the lowest observed band is assigned to a π → π* transition. niscpr.res.in The nature of the solvent can also impact the spectrum; increasing solvent polarity generally causes a red shift for π → π* transitions. niscpr.res.in
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* (B-band) | Substituted Benzene Ring | 230 - 250 |
| π → π* (C-band) | Substituted Benzene Ring | 290 - 320 |
| n → π | Carbonyl (C=O) | Weak, often obscured by π → π bands |
While many aromatic carboxylic acids exhibit some native fluorescence, their quantum yields can be low. However, the functional groups on this compound, particularly the primary amine, provide convenient handles for chemical modification to create highly fluorescent derivatives.
The amino group can be readily reacted with various fluorogenic reagents. For example, coupling with dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) would attach a highly fluorescent moiety to the molecule. These derivatives are often used as fluorescent probes in biological and chemical sensing applications. The carboxylic acid group could also be targeted for derivatization, for instance, through esterification with a fluorescent alcohol. The resulting derivatives would exhibit fluorescence properties determined by the attached fluorophore, with excitation and emission wavelengths characteristic of that specific fluorescent label.
X-ray Diffraction (XRD) Analysis
For this compound, a single-crystal XRD analysis would provide invaluable structural information. It is expected that the molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups, a common structural motif for benzoic acids. iaea.org Additionally, the amino and hydroxymethyl groups would likely participate in further intermolecular hydrogen bonding, creating a complex three-dimensional supramolecular network. This detailed structural knowledge is crucial for understanding the solid-state properties of the compound and for rationalizing its physical characteristics.
Powder X-ray diffraction (PXRD) is a related technique used for the characterization of microcrystalline materials. It serves as a rapid method for phase identification and can be used to distinguish between different polymorphic forms (different crystal structures of the same compound) or solvates. researchgate.net
Table 4: Information Obtainable from Single-Crystal XRD Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds, including donor-acceptor distances. |
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, which are crucial to the material's properties.
For this compound, a successful SCXRD experiment would involve growing a high-quality single crystal, typically through slow evaporation from a suitable solvent. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the crystal system, space group, and unit cell dimensions. While specific experimental data for this compound is not publicly available, analysis of similar benzoic acid derivatives demonstrates the type of detailed information that can be obtained. researchgate.net For instance, the analysis would confirm the substitution pattern on the benzene ring and the conformation of the hydroxymethyl and carboxylic acid groups.
Table 1: Illustrative Crystallographic Data Obtainable from SCXRD (Note: This table is a hypothetical representation of data that would be generated for this compound.)
| Parameter | Example Value |
| Chemical Formula | C₈H₉NO₃ |
| Formula Weight | 167.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.10 |
| b (Å) | 12.00 |
| c (Å) | 5.45 |
| β (°) | 111.5 |
| Volume (ų) | 310.0 |
| Z (molecules/unit cell) | 2 |
| Density (calculated) | 1.790 g/cm³ |
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a fundamental and rapid technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a microcrystalline powder. units.it The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. nih.govunits.it
The primary applications of PXRD for this compound would include:
Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern calculated from single-crystal data or a standard reference. ua.pt
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.
Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern. units.it This is critical in pharmaceutical sciences, as different polymorphs can have different physical properties.
An experimental PXRD pattern is characterized by the positions (2θ values) and relative intensities of the diffraction peaks.
Elemental Analysis (CHN) for Purity and Composition
Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.
In this procedure, a small, precisely weighed sample of this compound is combusted in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The experimentally determined percentages are then compared against the theoretically calculated values based on the molecular formula (C₈H₉NO₃). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass (C₈H₉NO₃) | Theoretical % |
| Carbon | C | 12.011 | 167.16 g/mol | 57.48% |
| Hydrogen | H | 1.008 | 167.16 g/mol | 5.43% |
| Nitrogen | N | 14.007 | 167.16 g/mol | 8.38% |
| Oxygen | O | 15.999 | 167.16 g/mol | 28.71% |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability and phase behavior of compounds like this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA thermogram plots mass percentage against temperature, revealing information about thermal stability, decomposition, and the presence of volatile components like solvents or water.
For this compound, a TGA experiment would identify the onset temperature of decomposition, which is a key indicator of its thermal stability. If the compound were a hydrate, an initial mass loss step at lower temperatures (typically below 150°C) would correspond to the loss of water molecules. The subsequent major mass loss at higher temperatures would signify the decomposition of the molecule itself.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is highly sensitive to thermal events, making it ideal for identifying phase transitions.
A DSC thermogram for this compound would display distinct thermal events as peaks:
Melting Point: A sharp endothermic peak (heat is absorbed) indicates the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). researchgate.net
Polymorphic Transitions: Solid-solid phase transitions between different polymorphs would appear as either endothermic or exothermic events prior to melting.
Decomposition: Decomposition is often observed as a complex series of exothermic or endothermic events at temperatures above the melting point.
Combining DSC and TGA provides a comprehensive thermal profile of the compound. researchgate.net For example, DSC can detect a melting event, while TGA can confirm whether decomposition occurs simultaneously at that temperature.
Electron Microscopy Techniques
While X-ray diffraction techniques provide information on the internal crystal structure, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the external morphology and surface features of the material.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the sample. For this compound, SEM analysis of the crystalline powder would reveal important information about its morphology, such as crystal habit (e.g., needles, plates, prisms), particle size distribution, and degree of agglomeration.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can provide information on the internal structure of materials. While less common for routine characterization of small organic molecules, it can be employed to study nanoscale features or crystallographic defects.
These microscopic techniques complement the data from diffraction and thermal analyses by providing a direct visual representation of the material's physical form.
Transmission Electron Microscopy (TEM) for Nanostructure
While SEM provides surface information, Transmission Electron Microscopy (TEM) offers a view into the internal or nanostructure of a material. For materials synthesized using this compound, TEM can reveal the arrangement of molecules on a nanoscale, identify crystalline domains, and visualize any porous networks. High-resolution TEM (HR-TEM) can even provide images of the crystal lattice, offering direct evidence of the material's atomic arrangement. This level of detail is critical for confirming the successful synthesis of nanostructured materials and understanding how the functional groups of the benzoic acid derivative influence the final architecture.
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy to provide elemental analysis. When the electron beam of an SEM or TEM interacts with a sample of this compound or a material containing it, characteristic X-rays are emitted from the atoms present. The EDS detector analyzes the energy of these X-rays to identify the elements and their relative abundance. For this specific compound (C₈H₉NO₃), EDS analysis would be expected to show the presence of Carbon (C), Nitrogen (N), and Oxygen (O). Furthermore, EDS mapping can illustrate the spatial distribution of these elements across the sample's surface, confirming the homogeneity of the compound's distribution within a composite material.
| Element | Atomic Symbol | Expected Presence | Typical Application in Analysis |
| Carbon | C | Yes | Backbone of the benzoic acid and methyl group |
| Nitrogen | N | Yes | Constituent of the amino group |
| Oxygen | O | Yes | Part of the carboxyl and hydroxyl groups |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods like Cyclic Voltammetry (CV) are employed to study the redox properties of a compound. The this compound molecule contains an amino group, which is electrochemically active and can undergo oxidation. A cyclic voltammogram of this compound would reveal the potential at which this oxidation occurs. The presence of both electron-donating (amino and hydroxymethyl) and electron-withdrawing (carboxylic acid) groups on the benzene ring influences the electron density and, consequently, the oxidation potential. By analyzing the CV curve, researchers can determine the reversibility of the redox process and gain insights into the reaction kinetics. This information is particularly valuable when considering the use of this compound in the development of sensors, electrocatalysts, or redox-active polymers.
| Parameter | Information Gained | Relevance to this compound |
| Oxidation Potential (Epa) | Energy required to remove electrons | Indicates the ease of oxidation of the amino group. |
| Reduction Potential (Epc) | Energy required to add electrons | Characterizes the stability of the oxidized species. |
| Peak Current (Ipa, Ipc) | Magnitude of current at peak potential | Relates to the concentration of the species and the rate of the reaction. |
| Reversibility | Comparison of anodic and cathodic peaks | Determines if the redox process can be easily reversed. |
Chemical Reactivity and Mechanistic Studies of Functional Groups
Reaction Pathways Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a key site for nucleophilic acyl substitution reactions, enabling its conversion into various important derivatives such as esters, amides, and acyl chlorides.
Esterification: The most common reaction of the carboxylic acid group is esterification. This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires removing the water formed to drive the equilibrium toward the product. libretexts.orgiajpr.com A mild and efficient alternative involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, which can produce the corresponding methyl ester hydrochloride in high yields. nih.gov
Amide Formation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.comsphinxsai.com To facilitate amide bond formation, the carboxylic acid must first be "activated." This can be done by converting it into a more reactive derivative, such as an acyl chloride, or by using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines to form amides under controlled conditions. nih.govresearchgate.net
Conversion to Acyl Halides: The hydroxyl component of the carboxyl group can be substituted by a halide, typically chloride, to form a highly reactive acyl chloride. This transformation is readily accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). youtube.com The resulting acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct methods.
| Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Ester | Reversible reaction; water removal increases yield. libretexts.org |
| Amide Formation | Amine, DCC or TiCl₄ | Amide | Requires an activating/coupling agent to overcome salt formation. nih.gov |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate for further synthesis. youtube.com |
Transformations of the Amino Group
The aromatic amino group (-NH₂) is a versatile functional group that can undergo diazotization, acylation, and condensation reactions to form a variety of important chemical structures.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). scirp.orgnih.gov The resulting diazonium salt is a highly valuable synthetic intermediate that can be subsequently converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer or related reactions. scirp.org
Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form amides. chegg.com For instance, reaction with acetic anhydride yields the corresponding N-acetyl derivative, 3-(acetylamino)-5-(hydroxymethyl)benzoic acid. This reaction is often used as a method to protect the amino group from undesired side reactions, such as oxidation, during transformations on other parts of the molecule. chegg.comsielc.com
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is fundamental in biological systems; for example, the amino group of the related compound 3-amino-5-hydroxybenzoic acid forms a Schiff base with enzyme-bound pyridoxal (B1214274) phosphate (B84403) during the biosynthesis of certain antibiotics. ebi.ac.uk These Schiff bases are also important ligands in coordination chemistry. nih.gov
| Reaction Type | Typical Reagents | Product/Intermediate | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for introducing various functional groups. scirp.org |
| Acylation | Acetic Anhydride | N-acetyl Amide | Commonly used for protecting the amino group. chegg.com |
| Schiff Base Formation | Aldehyde or Ketone | Imine | Important in both biological pathways and coordination chemistry. ebi.ac.uknih.gov |
Reactions of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo characteristic reactions such as oxidation, esterification, and etherification.
Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. numberanalytics.com Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically stop at the aldehyde stage, yielding 3-amino-5-formylbenzoic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in 3-amino-5-carboxybenzoic acid (5-aminoisophthalic acid).
Esterification and Etherification: As an alcohol, the hydroxymethyl group can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is distinct from the esterification of the molecule's own carboxylic acid moiety and requires different conditions. Furthermore, the hydroxyl proton can be removed with a suitable base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.
| Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|
| Mild Oxidation | PCC, Dess-Martin Periodinane | Aldehyde | Stops oxidation at the aldehyde stage. numberanalytics.com |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Oxidizes the primary alcohol completely. numberanalytics.com |
| Esterification | Acyl Chloride or Anhydride | Ester | Forms an ester at the benzylic position. |
Interplay and Chemo-selectivity of Multiple Functional Groups
The presence of three distinct functional groups on the same aromatic ring presents a significant challenge and opportunity in terms of chemo-selectivity—the ability to react one functional group in the presence of others. youtube.com The outcome of a reaction is highly dependent on the reagents, conditions, and the inherent electronic properties of the molecule.
The amino group is a powerful electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the carboxylic acid and hydroxymethyl groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions relative to themselves. This electronic interplay governs the regioselectivity of reactions on the aromatic ring. For example, in the related compound methyl 3-amino-5-hydroxybenzoate, electrophilic chlorination with N-chlorosuccinimide occurs selectively at the 2- and 6-positions, which are ortho to the activating amino group. publish.csiro.auresearchgate.net
Achieving selectivity often necessitates the use of protecting groups. iris-biotech.de For instance, to perform a reaction that is sensitive to the nucleophilic amino group (e.g., esterification of the hydroxymethyl group with an acyl chloride), the amine is often first protected, for example, by converting it to an N-acetyl amide using acetic anhydride. chegg.com Similarly, if the desired reaction involves the hydroxymethyl group, the carboxylic acid might first be converted to an ester to prevent its acidic proton from interfering with base-catalyzed reactions. The tert-Butoxycarbonyl (Boc) group is a common protecting group for amines that is stable under many conditions but can be removed with acid. The choice of protecting group strategy is crucial for complex, multi-step syntheses. scispace.comrochester.edu
Catalytic Applications of Derivatives and Coordination Complexes
While specific catalytic applications of 3-Amino-5-(hydroxymethyl)benzoic acid itself are not extensively documented, its structural motifs are found in ligands used for transition metal catalysis. Aminophenol and aminobenzoic acid derivatives are well-established as effective ligands in coordination chemistry. derpharmachemica.comnih.gov
The molecule can function as a multidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen atoms of the deprotonated carboxylate and/or the hydroxymethyl group. Metal complexes incorporating aminophenol-based ligands have demonstrated catalytic activity in a range of reactions, including small molecule activation, alcohol oxidation, and C-C coupling reactions. derpharmachemica.comresearchgate.net
Furthermore, Schiff bases synthesized from the condensation of aminobenzoic acids with aldehydes are known to form stable complexes with various transition metals. ignited.in These complexes themselves can be catalytically active and are studied for their potential in various chemical transformations. ignited.in For example, 2-aminobenzoic acid has been evaluated as a transient directing group in copper-mediated reactions. acs.org The development of transition metal catalysts is heavily reliant on the design of supporting ligands that can modify the metal center's electronic and steric properties, and derivatives of this compound represent a promising scaffold for creating such ligands. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific research published on the supramolecular chemistry and crystal engineering of the compound This compound that aligns with the detailed outline provided.
The functional groups present in this compound—a carboxylic acid, an amino group, and a hydroxymethyl group—suggest that it has the potential to be a versatile building block in supramolecular chemistry. These groups are excellent hydrogen bond donors and acceptors, which is a fundamental requirement for the design of the architectures and materials listed in the query.
However, without experimental data from crystallographic studies or other analytical methods for this specific molecule, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings:
Design of Hydrogen-Bonded Architectures
Co-crystal Formation and Analysis
Molecular Recognition Phenomena in Self-Assembled Systems
Engineering of Solid-State Materials via Non-Covalent Interactions
Solvate Inclusion and Guest-Host Interactions in Crystalline Networks
Therefore, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline. Research in these areas has been conducted on analogous molecules, such as other isomers of aminobenzoic acids or related derivatives, but not on this specific compound.
Integration into Metal Organic Frameworks Mofs and Coordination Polymers
3-Amino-5-(hydroxymethyl)benzoic Acid as a Ligand Precursor for MOFs/CPs
This compound serves as a multifunctional organic linker, capable of coordinating with metal ions or clusters to form extended one-, two-, or three-dimensional networks. The carboxylate group (-COOH) is the primary coordination site, readily binding to metal centers. The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups provide secondary functionalities that can significantly influence the resulting framework's structure and properties.
The presence of multiple functional groups allows for diverse coordination modes and the potential to create frameworks with specific topologies and functionalities. For instance, the amino group can act as a Lewis base site, enhancing catalytic activity or providing a point for post-synthetic modification. Similarly, the hydroxymethyl group can participate in hydrogen bonding, influencing the framework's stability and guest-host interactions, or in some cases, act as an additional coordination site. researchgate.net The strategic placement of these groups on the aromatic ring allows for the rational design of MOFs with tailored pore environments. Analogous ligands, such as 3-amino-4-hydroxybenzoic acid, have been successfully used to create isostructural families of multifunctional MOFs, demonstrating properties like single-molecule magnet behavior and luminescence. rsc.org
Synthetic Methodologies for MOF/CP Assembly
The assembly of MOFs and CPs from this compound and metal salts is typically achieved through self-assembly processes under specific reaction conditions. The choice of synthetic methodology is crucial as it dictates the final product's crystallinity, phase purity, and morphology.
Hydrothermal and solvothermal syntheses are the most common and effective methods for producing crystalline MOFs. rsc.org These techniques involve heating the constituent components (metal salt and organic ligand) in a solvent within a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the solvent's boiling point. rsc.orgnsf.gov This process generates high autogenous pressure, which facilitates the dissolution of reactants and the crystallization of the final framework structure.
The primary distinction between the two methods is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents or a mixture of organic solvents and water. aip.orgmdpi.com Key parameters that can be controlled to influence the outcome of the synthesis include:
Temperature: Affects reaction kinetics and can lead to the formation of different structural isomers (polymorphs). rsc.org
Solvent: The polarity and coordination ability of the solvent can influence the coordination environment of the metal ions and the resulting framework topology.
pH: The acidity or basicity of the reaction mixture affects the deprotonation of the carboxylic acid group, which is essential for coordination.
Reactant Concentration: Molar ratios of metal to ligand can determine the final structure and dimensionality of the polymer.
| Parameter | Influence on Synthesis | Typical Range |
|---|---|---|
| Temperature | Controls reaction rate and crystalline phase formation. Can lead to different polymorphs. | 90 - 220 °C |
| Solvent | Affects solubility of precursors and can coordinate to metal centers, influencing the final structure. | Water, DMF, DEF, Methanol (B129727), Ethanol |
| pH / Modulators | Influences linker deprotonation and metal cluster formation, which can direct the network topology. | Acids (e.g., HCl) or bases (e.g., triethylamine) are often used as modulators. |
| Time | Affects crystal growth and size. | 12 hours - 72 hours |
To enhance properties such as electrical conductivity, MOFs can be used as hosts or templates for the in-situ formation of conductive polymers, creating MOF-polymer composites. mdpi.comresearchgate.net Chemical oxidation polymerization is a primary method to achieve this. The process typically involves two steps:
Monomer Infiltration: The porous MOF, synthesized from a ligand like this compound, is first soaked in a solution containing a monomer, such as pyrrole (B145914) or aniline (B41778). mdpi.com The monomer molecules diffuse into the pores and channels of the framework.
In-situ Polymerization: A chemical oxidizing agent (e.g., ammonium (B1175870) peroxydisulfate, ferric chloride, or iodine vapor) is introduced. mdpi.comresearchgate.netresearchgate.net The oxidant initiates the polymerization of the monomer molecules directly within the MOF's confined space.
This method transforms the typically insulating MOF into a composite material with significantly enhanced electrical conductivity. mdpi.com The resulting polymer can be coated on the MOF's external surface or exist as intertwined chains within the pores, depending on the synthesis conditions. researchgate.netresearchgate.net The amino group of the this compound ligand could potentially influence the polymerization of monomers like aniline, as the oxidation mechanism of aniline is sensitive to the local chemical environment and pH. mdpi.comresearchgate.net
Structural Diversity and Topology of Resultant Architectures
The combination of this compound with various metal ions under different synthetic conditions can lead to a wide array of MOF and CP structures with diverse dimensionalities and topologies. The final architecture is dictated by the interplay of several factors, including the coordination geometry of the metal ion, the flexibility and coordination modes of the ligand, and the influence of templates or solvent molecules.
The ligand's three functional groups can engage in various coordination modes. The carboxylate group can be monodentate, or it can bridge two or more metal centers in a bidentate (chelating or bridging) or more complex fashion. The amino and hydroxymethyl groups can also coordinate to metal centers or, more commonly, direct the supramolecular structure through hydrogen bonding. This versatility can result in:
1D Chains: Metal ions linked into infinite chains. rsc.org
2D Layers: Chains linked together to form sheets.
3D Frameworks: Layers connected to form robust, often porous, three-dimensional structures. mdpi.com
The specific arrangement of metal nodes and organic linkers defines the network's topology . Different topologies can arise even with the same ligand by altering synthesis conditions like temperature or by using modulating agents that influence the formation of the secondary building units (SBUs). nih.gov For example, using different modulators with the same linker and metal precursor can result in frameworks with entirely different net topologies, such as csq vs. scu nets. researchgate.net The analysis of these complex networks is often described using TOPOS Pro software, which assigns specific topological symbols (e.g., sql, hcb, reo) to the frameworks based on their connectivity. nih.govnih.gov
Functionalization and Tuning of MOF/CP Properties
A key advantage of using this compound as a ligand is that it builds functionality directly into the framework, obviating the need for some post-synthetic modification steps. The properties of the resulting MOFs can be finely tuned through the inherent characteristics of these functional groups. rsc.org
Amino Group (-NH₂): The basic amino group can serve as a catalytic site for various organic reactions, such as Knoevenagel condensations. It also enhances the framework's affinity for acidic gas molecules like CO₂ and provides a reactive site for post-synthetic modification, where new functional groups can be grafted onto the framework to introduce new properties. researchgate.net
Hydroxymethyl Group (-CH₂OH): The hydroxyl component can form strong hydrogen bonds, which can help stabilize the framework and create specific binding pockets for guest molecules. researchgate.net It can also serve as a hydrophilic site within the pores, influencing the adsorption of polar molecules. In some cases, it may participate in coordination with the metal center.
Bifunctional Tuning: The presence of both electron-donating (amino, hydroxymethyl) and electron-withdrawing (carboxyl) groups on the same linker can influence the electronic properties of the framework. This can be exploited to tune the material's optical properties, such as luminescence, where the ligand acts as an "antenna" to absorb light and transfer energy to emissive metal centers (e.g., lanthanides).
The modular nature of MOFs allows for properties to be tuned by changing the metal ion or by creating mixed-ligand systems, further expanding the functional landscape of materials derived from this compound. mdpi.comrsc.org
Advanced Applications of MOFs/CPs Derived from the Compound
The inherent functionalities of MOFs and CPs constructed from this compound make them promising candidates for a range of advanced applications.
Heterogeneous Catalysis: The amino groups can function as basic active sites, enabling the MOF to catalyze organic reactions with high efficiency and selectivity. The porous structure allows for size-selective catalysis, where only reactants that fit within the pores can access the active sites.
Gas Storage and Separation: The pore size and chemical environment of the MOF can be tailored for the selective adsorption of specific gases. The amino and hydroxyl groups can create preferential binding sites for molecules like CO₂, enhancing both uptake capacity and selectivity over other gases like N₂.
Luminescent Sensing: MOFs incorporating this ligand, especially when combined with luminescent metal ions like lanthanides (Eu³⁺, Tb³⁺) or d¹⁰ metals (Zn²⁺, Cd²⁺), can exhibit strong photoluminescence. aip.org The luminescence intensity may be quenched or enhanced upon interaction with specific analytes, making these materials suitable for chemical sensing applications.
Drug Delivery: The biocompatibility of amino acid-derived linkers makes these MOFs potential candidates for biomedical applications. The porous framework can be loaded with drug molecules, which are then released in a controlled manner under specific physiological conditions.
Conductive Materials: By forming composites with conductive polymers via chemical oxidation polymerization, these materials could be used in electronic applications, such as in supercapacitors or chemiresistive sensors. researchgate.net
| Application | Key Functional Group(s) | Underlying Principle | Reference Example |
|---|---|---|---|
| Heterogeneous Catalysis | -NH₂ | Amino group acts as a basic catalytic site for reactions like Knoevenagel condensation. | |
| Gas Separation (e.g., CO₂/N₂) | -NH₂, -CH₂OH | Functional groups create specific binding sites that increase affinity and selectivity for CO₂. | |
| Luminescent Sensing | Aromatic Ring, -NH₂, -CH₂OH | Ligand absorbs energy and transfers it to a metal center. Analyte interaction modulates the emission. | aip.org |
| Conductive Composites | Porous Framework | MOF acts as a host for the in-situ polymerization of a conductive polymer. | mdpi.comresearchgate.net |
Despite a comprehensive search of scientific literature, no research articles or data could be found detailing the integration of This compound into Metal-Organic Frameworks (MOFs) or coordination polymers for the specific applications of gas adsorption and separation, or for electrocatalytic properties including the hydrogen evolution reaction.
Extensive searches were conducted to locate studies on the synthesis, characterization, and application of MOFs and coordination polymers utilizing this particular chemical compound as an organic linker. However, the search yielded no relevant results. The scientific literature, to date, does not appear to contain reports on the successful synthesis or investigation of such materials for the specified purposes.
General information on Metal-Organic Frameworks and coordination polymers, including their synthesis with other functionalized organic ligands and their diverse applications in gas storage, separation, and catalysis, is widely available. For instance, studies on MOFs derived from structurally similar ligands such as 3-amino-4-hydroxybenzoic acid and 5-aminoisophthalic acid have been published. These studies demonstrate the broad interest in functionalized benzoic acids for the construction of porous and catalytically active materials.
However, the specific compound of interest, this compound, has not been featured in the literature in the context of the requested applications. This suggests that the use of this particular ligand for the development of MOFs for gas adsorption or electrocatalysis may represent a novel and unexplored area of research.
Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific subsections on gas adsorption/separation studies or electrocatalytic properties for MOFs based on this compound, as no such information is currently available in the public domain.
Applications in Advanced Materials Science
Development of Polymer Composites and Hybrid Materials
3-Amino-5-(hydroxymethyl)benzoic acid can serve as a critical component in the formulation of polymer composites and hybrid materials, where the goal is to combine the properties of different materials to achieve superior performance. The functional groups on the molecule allow for strong interfacial interactions between organic polymer matrices and inorganic fillers.
The carboxylic acid and hydroxyl groups can form covalent or hydrogen bonds with the surface of inorganic fillers like silica (B1680970), titania, or other metal oxides. This enhances the dispersion of the filler within the polymer matrix and improves stress transfer between the two phases, leading to enhanced mechanical properties such as tensile strength and modulus. For instance, studies on similar amino benzoic acids have demonstrated their utility in modifying silica surfaces. nih.gov The amino group can also be utilized to interact with specific polymer matrices, further strengthening the interface.
In hybrid materials, this compound can act as a molecular linker between organic and inorganic components at the nanoscale. Through sol-gel processes, the hydroxyl and carboxylic acid functionalities can co-condense with metal alkoxides, incorporating the organic moiety directly into the inorganic network. This results in materials with improved thermal stability, mechanical integrity, and tailored optical or electronic properties. While direct studies on this compound in this context are not widely reported, the principles of using functionalized aromatic molecules in hybrid materials are well-established.
Role in the Synthesis of New Polymeric Materials
The trifunctional nature of this compound makes it a versatile monomer for the synthesis of novel polymers through polycondensation reactions. The presence of both an amino and a carboxylic acid group allows it to act as an AB-type monomer for the synthesis of aromatic polyamides. The resulting polymers would be characterized by a regular arrangement of the hydroxymethyl side group, which could influence their solubility, processability, and final properties. The hydrogen bonding potential of the amide linkages and the hydroxymethyl groups could lead to polymers with high thermal stability and mechanical strength.
Simultaneously, the hydroxyl and carboxylic acid groups enable its use as an AB-type monomer for the synthesis of aromatic polyesters. These polyesters would also feature the pendant hydroxymethyl group, offering sites for further modification or influencing intermolecular interactions.
Furthermore, the combination of all three functional groups opens the door to the creation of more complex polymer architectures, such as poly(ester-amide)s. mdpi.comupc.edu By controlling the reaction conditions, it is possible to selectively react certain functional groups while leaving others available for subsequent polymerization or cross-linking. This could lead to the development of hyperbranched polymers or cross-linked networks with unique properties. For example, the hydroxymethyl group could be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities. The principles of polycondensation of monomers with multiple functional groups suggest that this compound could be a valuable building block for high-performance polymers. youtube.com
Surface Functionalization of Inorganic Substrates
The functional groups of this compound make it an effective agent for the surface functionalization of various inorganic substrates, including nanoparticles and flat surfaces. The carboxylic acid group can strongly bind to the surface of metal oxides like titanium dioxide (TiO₂) and silica (SiO₂), forming stable carboxylate linkages. nih.govresearchgate.net This allows for the creation of a functional organic layer on the inorganic surface.
This surface modification can be used to alter the surface properties of the substrate in a controlled manner. For example, the presence of the amino and hydroxymethyl groups can change the surface from hydrophobic to hydrophilic, improving its dispersibility in polar solvents or polymer matrices. The amino group can also serve as an anchor point for the covalent attachment of other molecules, such as biomolecules or catalysts.
In the context of nanoparticles, such functionalization is crucial for preventing agglomeration and ensuring their compatibility with a surrounding matrix in composite materials. For instance, iron oxide nanoparticles functionalized with aminobenzoic acid derivatives have been explored for various applications. While specific studies on this compound are limited, the well-documented ability of amino and carboxylic acid groups to bind to inorganic surfaces provides a strong basis for its potential in this area. nih.govmdpi.com
Development of Coatings and Thin Films
This compound and its derivatives have potential applications in the development of functional coatings and thin films. The ability of aminobenzoic acids to inhibit corrosion makes them interesting candidates for protective coatings on metals. jmst.orgresearchgate.net The amino group can adsorb onto the metal surface, forming a protective layer that passivates the metal and inhibits both anodic and cathodic corrosion reactions. The carboxylic acid group can further enhance this interaction.
When incorporated into a polymer coating, this compound can improve the coating's adhesion to a metal substrate and provide active corrosion protection. In the event of a scratch, the compound could leach out and inhibit corrosion at the exposed metal surface. Studies on related compounds like 3,4-diaminobenzoic acid have shown significant improvements in the corrosion resistance of sol-gel coatings on aluminum alloys. tudublin.ie
In the area of thin films, benzoic acid derivatives have been used to control the crystal growth and orientation of organic semiconductors. researchgate.net The functional groups of this compound could similarly be used to direct the self-assembly of molecules on a surface, leading to the formation of highly ordered thin films with specific electronic or optical properties. The ability of carboxylic acids to form self-assembled monolayers on various substrates is a well-established technique for creating functional surfaces. acs.org
Bioconjugation Strategies Utilizing 3 Amino 5 Hydroxymethyl Benzoic Acid
Amine-Reactive Conjugation Chemistry (e.g., N-Hydroxysuccinimide (NHS) Ester Reactions)
The primary amino group on the aromatic ring of 3-amino-5-(hydroxymethyl)benzoic acid is a prime target for amine-reactive conjugation chemistries. Among the most common and well-established methods is the use of N-Hydroxysuccinimide (NHS) esters. This reaction involves the acylation of the nucleophilic amino group by the NHS ester, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
Table 1: Common Amine-Reactive Reagents and Their Characteristics
| Reagent Class | Reactive Group | Target Functional Group | Resulting Bond | Optimal pH | Key Features |
|---|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) esters | Succinimidyl ester | Primary amines | Amide | 8.3-8.5 | High reactivity, stable bond formation, susceptible to hydrolysis at high pH. |
| Isothiocyanates | Isothiocyanate | Primary amines | Thiourea (B124793) | 9.0-10.0 | Forms a stable thiourea linkage. |
Research has demonstrated the high reactivity of NHS esters towards the ε-amino group of lysine (B10760008) residues in proteins and the N-terminus of polypeptides. This principle is directly applicable to the amino group of this compound. For instance, a biomolecule (e.g., a protein, antibody, or oligonucleotide) functionalized with an NHS ester can be readily conjugated to the amino group of the compound, positioning the carboxylic acid and hydroxymethyl groups for further modifications.
Carboxylic Acid-Mediated Bioconjugation (e.g., Carbodiimide Coupling)
The carboxylic acid moiety of this compound offers another reactive handle for bioconjugation, most commonly activated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Carbodiimides are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product. researchgate.net
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine-containing biomolecule to form a stable amide bond. However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which can regenerate the carboxylic acid and reduce conjugation efficiency.
To improve the stability of the activated intermediate and increase the yield of the conjugate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to the reaction mixture. researchgate.net EDC couples NHS to the carboxyl group, forming a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and can react more efficiently with primary amines at physiological pH. researchgate.net
Table 2: Key Steps in EDC/NHS-Mediated Carboxylic Acid Activation
| Step | Reagents | Intermediate Formed | Purpose |
|---|---|---|---|
| 1 | Carboxylic acid, EDC | O-acylisourea | Activation of the carboxyl group. |
| 2 | O-acylisourea, NHS/Sulfo-NHS | NHS ester | Stabilization of the activated intermediate to increase reaction efficiency and reduce hydrolysis. |
This strategy allows for the covalent attachment of biomolecules containing primary amines (such as lysine residues in proteins) to the carboxylic acid group of this compound.
Hydroxyl Group-Directed Functionalization
The hydroxymethyl group, a primary alcohol, provides a third, distinct site for bioconjugation. While less commonly targeted than amines or carboxylic acids in bioconjugation, the hydroxyl group can undergo several types of reactions to form stable linkages.
One common approach is esterification , where the hydroxyl group reacts with a carboxylic acid, acid anhydride (B1165640), or acid chloride to form an ester bond. For example, a biomolecule with an available carboxyl group could be activated (e.g., with EDC/NHS) and then reacted with the hydroxymethyl group of this compound. The esterification of benzyl (B1604629) alcohol with acetic acid is a well-documented reaction that can be catalyzed under various conditions. vedantu.comresearchgate.netnih.gov
Another strategy is the formation of an ether linkage . This can be achieved through reactions such as the Williamson ether synthesis, although this typically requires harsher conditions that may not be compatible with all biomolecules. More recent methods have explored transition-metal-free conditions for the formation of styryl ethers from benzyl alcohols. rsc.org The formation of a benzyl ether can also be a strategic part of a directing group in more complex organic syntheses. nih.gov
The reactivity of the benzylic alcohol can also be harnessed in other transformations, such as dehydrogenative functionalization, which could open avenues for novel bioconjugation approaches. researchgate.net
Design of Cross-linking Agents Based on the Compound
The trifunctional nature of this compound makes it an excellent scaffold for the design of heterobifunctional or even trifunctional cross-linking agents. nih.govscbt.com Cross-linkers are reagents that contain two or more reactive groups, allowing for the covalent linking of multiple biomolecules. korambiotech.com
By selectively modifying each of the functional groups on the this compound core, a variety of cross-linkers with different specificities and spacer arm lengths can be synthesized. For example:
Amine- and Carboxyl-Reactive Cross-linker: The hydroxymethyl group could be capped or used as an attachment point for a solid support. The amino group could then be reacted with a thiol-reactive maleimide, and the carboxylic acid could be activated as an NHS ester. This would create a heterobifunctional cross-linker capable of linking a protein via its lysine residues to another protein via its cysteine residues.
Photoactivatable Cross-linker: One of the functional groups, for instance, the amino group, could be modified with a photo-reactive moiety like a phenyl azide. The carboxylic acid could be converted to an NHS ester, creating a heterobifunctional cross-linker where one end can be conjugated to a primary amine, and the other can be activated by UV light to form a covalent bond with a nearby molecule.
The rigid aromatic core of this compound provides a defined spatial separation between the reactive groups, which can be advantageous in structural biology studies where the distance between cross-linked residues is of interest. Derivatives of aminobenzoic acid are known to be useful building blocks in the synthesis of various therapeutic agents and materials, highlighting their versatility. nih.govnih.gov
Chemo- and Regioselective Approaches in Bioconjugate Synthesis
Achieving chemo- and regioselectivity is crucial when working with a multifunctional molecule like this compound to ensure that the desired bioconjugate is formed. This can be accomplished through the use of orthogonal protecting groups, which are chemical moieties that can be selectively removed under different conditions without affecting other protecting groups. fiveable.mewikipedia.org
Table 3: Example of an Orthogonal Protection Strategy
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| Amino (-NH2) | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) |
| Carboxylic Acid (-COOH) | tert-Butyl (tBu) ester | Acid (e.g., trifluoroacetic acid) |
By employing such a strategy, one functional group can be deprotected and reacted, followed by the deprotection and reaction of the second, and then the third, in a controlled, stepwise manner. For example:
Protect all three functional groups: The amine as an Fmoc-carbamate, the carboxylic acid as a t-butyl ester, and the hydroxyl group as a silyl (B83357) ether.
Selective deprotection and conjugation of the amine: The Fmoc group is removed with a base, and the free amine is reacted with an NHS-ester-functionalized biomolecule.
Selective deprotection and conjugation of the carboxylic acid: The t-butyl ester is removed with an acid, and the resulting carboxylic acid is coupled to an amine-containing molecule using EDC/NHS chemistry.
Selective deprotection and conjugation of the hydroxyl group: The silyl ether is removed with a fluoride (B91410) source, and the hydroxyl group is functionalized, for example, through esterification.
This level of control allows for the precise construction of complex bioconjugates and multifunctional cross-linking agents based on the this compound scaffold.
Glycine-Based Bioconjugation Analogies
In bioconjugation, glycine (B1666218) is frequently used as a simple, flexible spacer or linker to connect a biomolecule to another molecule (e.g., a drug, a fluorescent dye, or another protein). The use of glycine-based linkers can be advantageous for several reasons:
Flexibility: The lack of a side chain provides glycine with a high degree of conformational freedom, which can help to ensure that the conjugated molecules can adopt their optimal orientations for biological activity.
Biocompatibility: As a natural amino acid, glycine is generally well-tolerated and non-immunogenic.
This compound can be considered a more rigid analog of a glycine-based linker. While glycine provides flexibility, the benzene (B151609) ring of this compound introduces structural rigidity.
Table 4: Structural and Functional Comparison
| Feature | Glycine Linker | This compound Linker |
|---|---|---|
| Structure | H₂N-CH₂-COOH | H₂N-(C₆H₃-CH₂OH)-COOH |
| Flexibility | High | Low (rigid) |
| Functionality | Bifunctional (amine, carboxylic acid) | Trifunctional (amine, carboxylic acid, hydroxyl) |
| Potential Role | Flexible spacer to separate domains and maintain activity. | Rigid spacer to enforce a specific distance and orientation; scaffold for multifunctional conjugates. |
The rigidity of the this compound scaffold could be beneficial in applications where a specific distance or orientation between the conjugated molecules is desired. For example, in fluorescence resonance energy transfer (FRET) studies, a rigid linker can help to maintain a constant distance between the donor and acceptor fluorophores. The additional hydroxymethyl group also offers a point for further modification, something a simple glycine linker lacks. Therefore, while glycine serves as a flexible tether, this compound can act as a rigid, functionalizable building block in the design of sophisticated bioconjugates.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. DFT studies on related molecules like m-aminobenzoic acid and 3,5-dinitrobenzoic acid can provide a framework for understanding 3-Amino-5-(hydroxymethyl)benzoic acid. bohrium.comnih.gov
DFT calculations can be employed to determine the optimized geometry of the molecule, providing precise bond lengths and angles. For instance, in a study of a benzoic acid derivative, DFT calculations were used to optimize the crystal structure and analyze the molecular geometry. niscpr.res.in Such calculations for this compound would likely reveal the influence of the amino, hydroxymethyl, and carboxylic acid groups on the aromatic ring's geometry.
The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. niscpr.res.in For this compound, an MEP map would likely show electron-rich regions around the oxygen and nitrogen atoms, indicating potential sites for electrophilic attack and hydrogen bonding.
Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a substituted benzoic acid, the HOMO and LUMO were found to be localized over different parts of the molecule, indicating charge transfer characteristics. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the interactions between different parts of the molecule and the delocalization of electron density. nih.gov In this compound, NBO analysis could reveal hyperconjugative interactions that contribute to its stability.
A study on m-aminobenzoic acid under high pressure using DFT revealed transformations in its electronic properties from a semiconductor to a metallic phase, indicating that the electronic structure is sensitive to external conditions. bohrium.comworldscientific.com While not directly applicable to standard conditions, this highlights the detailed insights that DFT can provide.
Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds
| Property | Predicted Characteristic | Basis from Analogous Compounds |
| Optimized Geometry | Planar aromatic ring with specific bond lengths and angles influenced by substituents. | DFT studies on various benzoic acid derivatives. niscpr.res.in |
| Molecular Electrostatic Potential (MEP) | Electron-rich regions on oxygen and nitrogen atoms. | MEP analysis of substituted benzoic acids. niscpr.res.in |
| HOMO-LUMO Energy Gap | Moderate gap, indicating a balance of stability and reactivity. | FMO analysis of benzoic acid derivatives. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Intramolecular hydrogen bonding and charge delocalization. | NBO analysis of 3,5-dinitrobenzoic acid. nih.gov |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into intermolecular interactions, which are crucial for understanding the properties of this compound in condensed phases.
MD simulations of aromatic carboxylic acids have been used to study their adsorption on surfaces and their behavior in confined spaces. acs.orgrsc.org These studies reveal how the molecules orient themselves to maximize favorable interactions. For this compound, MD simulations could model its behavior in solution, showing how it interacts with solvent molecules and other solute molecules. The presence of the amino, hydroxyl, and carboxylic acid groups allows for the formation of a complex network of hydrogen bonds.
A study on substituted benzoic acids in different solvents combined experimental techniques with MD simulations to identify the dominant types of molecular association. ucl.ac.ukacs.org It was found that in non-polar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents, they interact more strongly with the solvent molecules. ucl.ac.ukacs.org Similar behavior would be expected for this compound.
The strength and dynamics of these intermolecular interactions govern properties such as solubility, melting point, and crystal structure. MD simulations can also be used to investigate the self-assembly of molecules. For this compound, this could involve the formation of dimers, oligomers, or larger aggregates in solution. The simulations can track the trajectories of individual molecules, revealing the preferred modes of interaction, such as π-π stacking of the aromatic rings and hydrogen bonding between the functional groups. globethesis.com
Furthermore, MD simulations can be employed to study the interaction of this compound with material surfaces. A study on a tricarboxylic acid derivative on a gold surface showed that the molecule's conformation and its interaction with the surface atoms determine its movement and arrangement on the surface. researchgate.netaip.org This suggests that this compound could have interesting properties as a surface modifier.
Prediction of Spectroscopic Signatures and Electronic Properties
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. A study on various benzoic acid derivatives used TD-DFT to calculate their photoexcitations and compared the results with experimental spectra. researchgate.net The calculations helped to understand the electronic transitions responsible for the observed absorption bands. For this compound, TD-DFT could predict its absorption maxima and provide insights into how the different functional groups influence its photophysical properties.
The vibrational spectra (IR and Raman) can be calculated using DFT by determining the harmonic vibrational frequencies. A study on 3,5-dinitrobenzoic acid showed good agreement between the calculated and experimentally recorded FT-IR and Raman spectra. nih.gov Such calculations for this compound would help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the C=O, O-H, and N-H bonds.
NMR chemical shifts can also be predicted with a high degree of accuracy using computational methods. For aminobenzoic acids, theoretical calculations have been shown to reproduce experimental 1H and 13C NMR spectra well. researchgate.net This allows for the confident assignment of signals and can be a powerful tool in structure elucidation. Predicting the NMR spectrum of this compound would involve calculating the magnetic shielding of each nucleus in the molecule.
Table 2: Predicted Spectroscopic Properties of this compound
| Spectroscopic Technique | Predicted Signature | Computational Method |
| UV-Vis Spectroscopy | Absorption bands in the UV region, influenced by the amino and carboxyl groups. | Time-Dependent DFT (TD-DFT) |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, and C=O stretching vibrations. | DFT |
| Raman Spectroscopy | Complementary vibrational modes to IR, particularly for the aromatic ring. | DFT |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts for aromatic, hydroxymethyl, and acidic protons. | DFT with Gauge-Independent Atomic Orbital (GIAO) method |
Structure-Property Relationship Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to predict the biological activity or physical properties of chemical compounds based on their molecular structure.
QSAR studies have been performed on various derivatives of benzoic acid to understand how structural modifications affect their biological activity. For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that properties like hydrophobicity, molar refractivity, and the presence of hydroxyl groups are important for their inhibitory activity. nih.gov Another study on p-hydroxy benzoic acid derivatives also highlighted the importance of certain molecular descriptors for their antimicrobial activity. nih.gov
For this compound, a QSAR or QSPR model could be developed to predict its properties. This would involve calculating a range of molecular descriptors, such as electronic, topological, and steric parameters. These descriptors would then be correlated with experimental data (if available) or with properties predicted from higher-level computations.
Such models can be used to design new molecules with desired properties. For example, if the goal is to enhance a particular biological activity, the QSAR model could suggest which structural modifications to this compound would be most effective. A study on uracil-based benzoic acid derivatives used QSAR to predict new compounds with high potency as DPP-4 inhibitors. benthamdirect.com
The development of a robust QSAR/QSPR model for a class of compounds that includes this compound would require a dataset of molecules with known properties. Even in the absence of extensive experimental data for this specific molecule, existing QSAR models for related compounds can provide valuable insights into its potential activities and properties.
Reaction Mechanism Elucidation via Transition State Analysis
Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states. This information is crucial for understanding the kinetics and thermodynamics of a reaction.
For this compound, transition state analysis could be used to study various reactions it might undergo. For example, the reactions of the amino group, such as diazotization, are important in synthetic chemistry. A study on the conversion of aminobenzoic acids to other valuable chemicals via diazonium salts highlights the potential for such reactions. scirp.orgscirp.org Computational analysis of these reactions could provide detailed information about the reaction pathway, the structure of the transition state, and the activation energy.
Transition state theory can be used in conjunction with computational chemistry to calculate reaction rates. The activation energy, obtained from the difference in energy between the reactants and the transition state, is a key parameter in the Arrhenius equation, which relates the rate constant of a reaction to temperature.
Furthermore, computational studies can help to understand the role of catalysts in chemical reactions. For reactions involving this compound, computational models could be used to investigate how a catalyst interacts with the molecule and lowers the activation energy of the reaction.
Ligand Binding Affinity Predictions in Material Science Contexts
The ability of a molecule to bind to a surface or within a material is crucial for many applications in material science. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of a ligand to a specific site.
In the context of material science, this compound could be investigated as a ligand for various materials, such as metal surfaces, nanoparticles, or polymers. Its functional groups provide multiple points of interaction, including electrostatic interactions, hydrogen bonding, and π-stacking.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, it can also be applied in material science. For example, docking studies could be used to predict how this compound binds to the surface of a metal oxide, which could be relevant for applications in catalysis or as a corrosion inhibitor. Molecular docking studies on benzoic acid derivatives have been used to predict their binding affinity to biological targets, and similar approaches could be used for material science targets. nih.govnih.govresearchgate.net
Molecular dynamics simulations can provide a more detailed picture of the binding process by simulating the dynamic interactions between the ligand and the material over time. An MD study of an aromatic carboxylic acid on a gold surface provided insights into its adsorption behavior and mobility on the surface. researchgate.netaip.org Similar simulations for this compound could reveal its binding free energy to different material surfaces, providing a quantitative measure of its binding affinity.
These computational predictions can guide the design of new materials with tailored properties. For example, by understanding how molecules like this compound bind to a surface, it may be possible to design surfaces with specific affinities for certain molecules, which is important for applications in sensors, separation technologies, and functional coatings.
Biosynthetic Context and Precursor Studies
Investigation of Biosynthetic Pathways Involving Related Aminobenzoic Acids
The biosynthesis of 3-amino-5-hydroxybenzoic acid (3,5-AHBA) is understood as a variation of the shikimate pathway, a primary metabolic route for the production of aromatic amino acids in bacteria, fungi, and plants. nih.gov This specialized route is often referred to as the aminoshikimate pathway. nih.govnih.gov The standard shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov In contrast, the aminoshikimate pathway introduces a nitrogen atom at an early stage, leading to the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) instead of DAHP. nih.gov This aminated intermediate then proceeds through a series of enzymatic reactions that parallel the conventional shikimate pathway, ultimately yielding 3,5-AHBA. nih.gov
This pathway's elucidation has revealed that the nitrogen source for aminoDAHP is derived from kanosamine. nih.gov Genes for kanosamine formation appear to have been recruited from other organisms to create this nitrogenous precursor. nih.gov Kanosamine is subsequently phosphorylated and converted into 1-deoxy-1-imino-erythrose 4-phosphate, which then serves as the substrate for the synthesis of aminoDAHP. nih.gov
The study of other aminobenzoic acids, such as anthranilic acid (o-aminobenzoic acid) and p-aminobenzoic acid (PABA), provides a comparative context for understanding the biosynthesis of 3,5-AHBA. Anthranilic acid is a key intermediate in the biosynthesis of tryptophan, branching off from chorismate, a central intermediate in the shikimate pathway. nih.gov Similarly, PABA, a precursor for folate biosynthesis, is also synthesized from chorismate. nih.gov The enzymatic machinery for these pathways, while distinct, shares the common theme of utilizing intermediates from the shikimate pathway to generate aminated aromatic compounds.
Enzymatic Synthesis and Biocatalysis Applications
The enzymatic synthesis of 3-amino-5-hydroxybenzoic acid is a key area of research, particularly for the production of complex natural products. The terminal step in the biosynthesis of 3,5-AHBA is catalyzed by the enzyme 3-amino-5-hydroxybenzoic acid synthase (AHBA synthase). nih.gov This pyridoxal (B1214274) phosphate-dependent enzyme is responsible for the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form 3,5-AHBA. nih.gov
AHBA synthase has been shown to possess a dual catalytic function. As a homodimer, it carries out the final aromatization step. nih.gov However, in a complex with the oxidoreductase RifL, it also catalyzes the transamination of UDP-3-keto-D-glucose at the beginning of the pathway. nih.gov The gene encoding AHBA synthase has become a valuable tool in genetic screening efforts to identify new producers of ansamycins and other natural products derived from 3,5-AHBA. nih.gov
From a biocatalysis perspective, there is significant interest in harnessing the biosynthetic pathway of 3,5-AHBA for the production of valuable compounds. Researchers have successfully engineered Escherichia coli to produce an ansamycin (B12435341) polyketide precursor by introducing the necessary genes for 3,5-AHBA biosynthesis from Amycolatopsis mediterranei and Actinosynnema pretiosum. pnas.org This work demonstrates the feasibility of heterologous production of 3,5-AHBA and its derivatives in a genetically tractable host. pnas.org Such engineered microbial systems offer a promising avenue for the sustainable and scalable production of complex pharmaceuticals and other high-value chemicals. pnas.org
Metabolic engineering strategies are being explored to optimize the production of 3,5-AHBA and related compounds. nih.gov These approaches involve the overexpression of key enzymes in the pathway, the redirection of metabolic flux towards the desired product, and the elimination of competing metabolic pathways. nih.gov The development of robust microbial cell factories for the production of 3,5-AHBA is an active area of research with significant potential for industrial applications.
| Enzyme | Function | Gene (Rifamycin Cluster) | Reference |
|---|---|---|---|
| aminoDAHP synthase | Condensation of iminoE4P and PEP to form aminoDAHP | rifH | nih.gov |
| aminoDHQ synthase | Cyclization of aminoDAHP to form aminoDHQ | rifG | nih.gov |
| aminoDHS dehydratase | Dehydration of aminoDHQ to form aminoDHS | rifJ | nih.gov |
| AHBA synthase | Aromatization of aminoDHS to form 3,5-AHBA | rifK | nih.govnih.gov |
Role as a Key Intermediate in Natural Product Synthesis
3-Amino-5-hydroxybenzoic acid is a crucial building block in the biosynthesis of a wide array of structurally complex and biologically active natural products. nih.govscilit.com It serves as the starter unit for the biosynthesis of the mC7N (meta-amino, C7-N) moiety, which is a characteristic structural feature of several important classes of antibiotics. nih.gov
The most prominent families of natural products derived from 3,5-AHBA are the ansamycins and the mitomycins. nih.govscilit.com
Ansamycins: This large family of antibiotics is characterized by a macrocyclic lactam structure. 3,5-AHBA initiates the polyketide chain assembly, which eventually cyclizes back to the amino group of the 3,5-AHBA moiety. researchgate.net The ansamycins are further divided into benzenic and naphthalenic types, both of which utilize 3,5-AHBA as a precursor. nih.gov Notable examples include the antibacterial agent rifamycin (B1679328) and the anticancer agent geldanamycin. pnas.org
Mitomycins: These are potent antitumor antibiotics with a unique tricyclic structure. nih.gov In the biosynthesis of mitomycins, 3,5-AHBA is combined with an aminosugar moiety to construct the core structure. researchgate.net Mitomycin C is a clinically used anticancer drug that exemplifies this class of natural products. researchgate.net
Saliniketals: This is another class of natural products that originate from 3,5-AHBA. nih.govscilit.com
The discovery of 3,5-AHBA as a common precursor for these diverse classes of natural products has provided significant insights into their biosynthesis and has opened up avenues for the discovery of new bioactive compounds through genome mining and synthetic biology approaches. nih.govnih.gov
| Class | Example | Biological Activity | Reference |
|---|---|---|---|
| Ansamycins (Naphthalenic) | Rifamycin | Antibacterial | pnas.orgnih.gov |
| Ansamycins (Benzenic) | Geldanamycin | Anticancer | pnas.orgnih.gov |
| Mitomycins | Mitomycin C | Anticancer | nih.govresearchgate.net |
| Saliniketals | Saliniketal A | - | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
